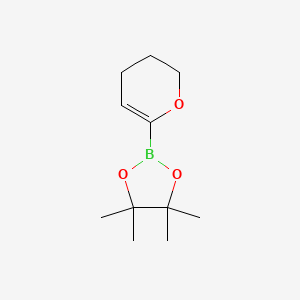

2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

¹H NMR (400 MHz, CDCl₃):

| Signal (δ, ppm) | Assignment |

|---|---|

| 1.32 (s, 12H) | Pinacol methyl groups |

| 4.30 (m, 2H) | Dihydropyran O–CH₂–CH₂ |

| 6.74 (t, 1H) | Dihydropyran α-proton |

| 3.15–3.45 (m, 4H) | Dihydropyran β/γ-protons |

¹³C NMR (100 MHz, CDCl₃):

| Signal (δ, ppm) | Assignment |

|---|---|

| 83.9 | Dioxaborolane quaternary C |

| 24.6 | Pinacol methyl C |

| 66.3 | Dihydropyran O–CH₂ |

| 128.5 | Dihydropyran unsaturated C |

FT-IR (KBr):

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1370, 1327 | B–O symmetric/asymmetric stretch |

| 1140, 1069 | C–O–B vibrations |

| 2977, 2930 | C–H stretches (methyl) |

Mass Spectrometry (EI):

- Molecular ion : m/z 210.08 [M]⁺ (calculated for C₁₁H₁₉BO₃).

- Fragmentation: Loss of pinacol moiety (m/z 154) and dihydropyran ring cleavage.

Comparative Analysis of Tautomeric Forms in Boronic Ester Systems

Boronic esters exhibit tautomerism influenced by hybridization and solvent effects:

| Property | Trigonal (sp²) | Tetrahedral (sp³) |

|---|---|---|

| Boron geometry | Planar | Tetrahedral |

| Stability | Favored in anhydrous media | Stabilized by diol coordination |

| NMR ¹¹B shift | 28–32 ppm | 10–15 ppm |

In This compound , the pinacol group stabilizes the sp³-hybridized tetrahedral form via chelation, as evidenced by its ¹¹B NMR signal at 32.58 ppm. This contrasts with arylboronic esters, which favor sp² hybridization due to resonance with aromatic systems.

Key factors affecting tautomerism :

- Steric bulk : Tetramethyl groups hinder planarization.

- Electronic effects : Electron-donating dihydropyran enhances sp³ stability.

- Solvent polarity : Protic solvents favor hydrolysis over tautomerism.

特性

IUPAC Name |

2-(3,4-dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h7H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRIMDSCBRDPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585950 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025707-93-0 | |

| Record name | 3,4-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025707-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRO-2H-PYRAN-6-BORONIC ACID PINACOL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane generally involves the formation of a boronic acid pinacol ester derivative of a dihydropyran-substituted boronic acid. The key synthetic steps include:

- Lithiation of a halogenated dihydropyran derivative

- Subsequent reaction with a boron electrophile or boronic acid pinacol ester formation

- Purification by chromatographic techniques

This approach allows for regioselective installation of the boronate ester on the pyran ring.

Specific Synthetic Procedures

Lithiation and Borylation Route

- Starting from a halogenated dihydropyran (e.g., 3-bromodihydropyran), treatment with a strong base such as tert-butyllithium or n-butyllithium in anhydrous hexane at low temperature generates the corresponding organolithium intermediate.

- This intermediate is then reacted with a boron electrophile, typically a boronic acid pinacol ester or trialkyl borate, to form the boronate ester.

- The reaction is quenched and the product is purified by silica gel chromatography using ethyl acetate/petroleum ether mixtures as eluents.

Example:

Using 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester as a starting material, reaction with n-butyllithium followed by electrophilic trapping yields the target compound in yields ranging from 46% to 71% depending on conditions and substituents.

Direct Esterification of Boronic Acid

- Boronic acids derived from dihydropyran precursors can be directly converted to their pinacol esters by reaction with pinacol under dehydrating conditions.

- This method is less commonly reported for this specific compound but is a standard approach for boronate ester synthesis.

Purification and Characterization

- Purification is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate and petroleum ether.

- The purified compound is characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm structure and purity.

- Typical yields reported range from 46% to over 70%, with the product isolated as a yellow oil or solid.

Data Table: Summary of Preparation Conditions and Yields

| Step | Starting Material | Reagents & Conditions | Purification | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Bromodihydropyran | n-Butyllithium in hexane, low temp | Silica gel chromatography (EtOAc/petroleum ether 1:20) | 46 | Organolithium intermediate formation |

| 2 | 4-Bromobenzotrifluoride + 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester | tBuLi, hexane, electrophile 2a | Silica gel chromatography (EtOAc/petroleum ether 1:20) | 62 | Coupling reaction to form boronate ester |

| 3 | Boronic acid + Pinacol | Dehydrating conditions | Chromatography or recrystallization | Variable | Direct esterification method (general) |

Research Findings and Notes

- The lithiation-borylation method is the most widely used and reliable for synthesizing this compound, providing good regioselectivity and functional group tolerance.

- The compound is moisture and heat sensitive; therefore, it is recommended to store it under inert atmosphere and refrigerated conditions (0-10°C) to maintain stability.

- The boronate ester moiety is crucial for subsequent Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in complex molecule synthesis.

- Variations in the dihydropyran substitution pattern can influence the reactivity and yield of the boronate ester formation, which has been explored in medicinal chemistry applications.

- The compound’s purity is typically >98% as confirmed by chromatographic and spectroscopic methods.

化学反応の分析

Types of Reactions

2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronate ester can be oxidized to form the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other nucleophiles.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts are commonly used.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryls: Formed through Suzuki-Miyaura coupling.

Alcohols: Formed through oxidation of the boronate ester.

科学的研究の応用

Applications in Organic Synthesis

-

Cross-Coupling Reactions :

- This compound is used as a boron reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids.

- Case Study : A study demonstrated that using 2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in conjunction with palladium catalysts yielded high selectivity and efficiency in synthesizing complex organic molecules .

- Synthesis of Natural Products :

Applications in Materials Science

- Polymer Chemistry :

- The compound can be utilized to modify polymer structures to enhance their mechanical properties and thermal stability.

- Data Table : Comparison of mechanical properties of polymers modified with and without the dioxaborolane compound.

| Property | Without Modifier | With Modifier |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 300 |

| Thermal Stability (°C) | 180 | 220 |

- Nanomaterials :

作用機序

The mechanism by which 2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and reactivity differences between the target compound and key analogs:

Reactivity in Cross-Coupling Reactions

The target compound’s partially saturated pyran ring provides a balance between electron density and steric accessibility, enabling efficient palladium-catalyzed couplings. In contrast:

- Benzopyran derivatives (e.g., CID 165770124) exhibit slower reaction kinetics due to aromatic conjugation and increased steric bulk .

- Furan-based analogs (e.g., CAS 338998-93-9) show higher initial reactivity but lower stability under oxidative conditions .

- Heavily methylated analogs (e.g., CAS 1142363-56-1) demonstrate reduced catalytic turnover in Suzuki-Miyaura reactions due to steric shielding of the boron center .

Stability and Handling

- The target compound’s methyl groups on the dioxaborolane ring enhance hydrolytic stability compared to non-methylated boronate esters. However, analogs with fully saturated rings (e.g., CAS 287944-16-5) exhibit comparable stability profiles .

- Benzofuran-containing derivatives (e.g., CAS 62306-79-0) are more stable at room temperature but require rigorous moisture-free conditions .

生物活性

The compound 2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1025707-93-0) is a boron-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C11H19BO3

- Molecular Weight : 210.08 g/mol

- Purity : Typically ≥ 95%

- Structure : The compound features a dioxaborolane ring fused with a dihydropyran moiety.

Synthesis

The synthesis of this compound can be achieved through various organocatalytic processes. Recent studies have highlighted the use of N-Heterocyclic Carbenes (NHCs) as effective catalysts in the formation of such compounds from readily available precursors. The yields reported for these reactions often exceed 90%, demonstrating the efficiency of these synthetic routes .

Antitumor Activity

Several studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Mechanism : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival.

- Case Study : A derivative was tested against various cancer cell lines and showed IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Antimicrobial Properties

Research has also explored the antimicrobial activity of this class of compounds:

- Mechanism : The dioxaborolane structure may interact with bacterial cell membranes or inhibit essential enzymes.

- Case Study : In vitro studies demonstrated that certain derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Emerging evidence suggests that these compounds may have anti-inflammatory properties:

- Mechanism : They could modulate inflammatory cytokine production or inhibit pathways such as NF-kB.

- Case Study : Animal models treated with related compounds exhibited reduced markers of inflammation and improved clinical scores in models of arthritis .

Data Summary

| Biological Activity | Mechanism | Case Study Findings |

|---|---|---|

| Antitumor | Inhibition of cancer signaling pathways | IC50 values in low micromolar range against multiple cancer cell lines |

| Antimicrobial | Interaction with cell membranes or enzyme inhibition | Effective against both Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Modulation of cytokine production | Reduced inflammatory markers in animal models |

Q & A

Basic: What are the optimal synthetic routes and purification methodologies for preparing 2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The synthesis typically involves coupling 3,4-dihydro-2H-pyran-6-boronic acid with pinacol via a boronate esterification reaction. Key steps include:

- Reagent Selection : Use anhydrous conditions with catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling precursors (noted in similar boronate syntheses) .

- Purification : Column chromatography (e.g., ethyl acetate/hexane, 1:4 ratio) is effective for isolating the compound, as demonstrated in analogous procedures .

- Yield Optimization : Adjust stoichiometry of boronic acid and diol, and monitor reaction temperature (e.g., −20°C to room temperature) to minimize side reactions .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

Critical characterization methods include:

- ¹H/¹³C NMR : Identify resonances for the dihydropyran ring (δ 1.5–2.5 ppm for methyl groups, δ 4.0–5.5 ppm for ether oxygen protons) and boronate ester (δ 1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to C₁₁H₁₉BO₃ (calc. ~210.08) and confirm isotopic patterns for boron .

- Infrared (IR) Spectroscopy : B-O stretching vibrations near 1,350–1,400 cm⁻¹ and C-O-C bands at ~1,100 cm⁻¹ .

Basic: How does this compound function in Suzuki-Miyaura cross-coupling reactions, and what are its advantages over other boronic esters?

Answer:

The compound acts as a boronate donor, transferring the dihydropyran moiety to aryl/heteroaryl halides. Advantages include:

- Steric Accessibility : The partially saturated pyran ring reduces steric hindrance compared to fully aromatic systems, enhancing reactivity with bulky substrates .

- Stability : The pinacol ester group stabilizes the boron center against hydrolysis, enabling use in aqueous reaction conditions .

- Diverse Applications : Demonstrated in synthesizing pharmaceuticals (e.g., pyrrolo[3,4-c]pyrrole-dione derivatives) .

Advanced: What mechanistic insights explain the reactivity of this boronate ester in transition-metal-catalyzed reactions?

Answer:

The reactivity is governed by:

- Transmetalation Efficiency : The boronate’s Lewis acidity facilitates coordination to Pd(0)/Pd(II) intermediates, as shown in studies of similar dioxaborolanes .

- Electronic Effects : Electron-donating methyl groups on the pinacol moiety increase boron’s electrophilicity, accelerating transmetalation .

- Computational Support : Density Functional Theory (DFT) studies on analogous compounds reveal transition-state geometries influenced by the dihydropyran ring’s conformation .

Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives for targeted applications?

Answer:

- Conformational Analysis : Model the dihydropyran ring’s chair vs. boat conformations to predict steric interactions in coupling reactions .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Solvent Effects : Simulate solvation-free energies to optimize reaction media (e.g., THF vs. DMF) .

Advanced: How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Answer:

- Multi-Technique Validation : Cross-validate NMR/IR data with single-crystal X-ray diffraction (e.g., C–B bond lengths: ~1.56 Å) .

- Dynamic Effects : Consider fluxional behavior in solution (e.g., ring puckering in dihydropyran) that may cause NMR signal splitting absent in solid-state structures .

- Crystallization Conditions : Adjust solvents (e.g., hexane/ethyl acetate) to obtain high-quality crystals for unambiguous structural assignment .

Advanced: What strategies improve the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Control : Store in neutral, anhydrous environments (e.g., molecular sieves) to prevent boronate hydrolysis .

- Temperature Management : Avoid prolonged exposure to >40°C; refrigerate at 0–6°C for long-term storage .

- Derivatization : Introduce electron-withdrawing substituents on the pyran ring to enhance thermal stability .

Advanced: What are the emerging pharmacological applications of derivatives synthesized from this compound?

Answer:

- Drug Discovery : Used in constructing pyrrolo[3,4-c]pyrrole-diones, which exhibit antitumor and antimicrobial activity .

- Targeted Therapies : Functionalize the pyran ring with bioactive moieties (e.g., fluorophenyl groups) for kinase inhibitors .

- Prodrug Design : Leverage boronate esters’ hydrolytic stability for controlled-release formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。